N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-bromophenylacetamide moiety and a 4-fluorophenyl-substituted heterocyclic core.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN5O2/c20-12-1-5-14(6-2-12)24-17(27)10-25-11-22-18-16(19(25)28)9-23-26(18)15-7-3-13(21)4-8-15/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUZZIZGYVWKMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 458.26 g/mol. The structure features a bromophenyl and fluorophenyl moiety attached to a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine act primarily as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways. The compound's biological activity is attributed to its ability to inhibit EGFR signaling, leading to reduced tumor cell proliferation and induction of apoptosis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCT-116 (colon cancer), MDA-MB-468 (breast cancer).
- IC50 Values :
- A549: 8.21 µM
- HCT-116: 19.56 µM
- MDA-MB-468: Not explicitly stated but indicated to be significant.
The compound has shown promising results in inducing apoptosis in these cell lines, with flow cytometry analyses revealing an increase in the BAX/Bcl-2 ratio, indicative of apoptotic activity .
Case Studies
- Study on EGFR Inhibition : A study focused on the compound's ability to inhibit wild-type and mutant EGFR (T790M), showcasing an IC50 of 0.016 µM against wild-type and 0.236 µM against the mutant form. This highlights its potential as a targeted therapy for resistant cancer forms .
- Cell Cycle Arrest : Investigations revealed that the compound could arrest the cell cycle at the S and G2/M phases in treated cells, further supporting its role as an effective anticancer agent .
Comparative Analysis of Biological Activity
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | Antiproliferative | 8.21 (A549) | Lung Cancer |
| - | Antiproliferative | 19.56 (HCT-116) | Colon Cancer |
| - | EGFR Inhibitor | 0.016 (Wild-type) | - |
| - | EGFR Inhibitor | 0.236 (T790M) | - |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrazolo-pyrimidine and acetamide derivatives, highlighting substituent variations, molecular weights, and key properties:
Key Observations:
Substituent Effects: Halogen Influence: The 4-bromophenyl group in the target compound likely increases molecular weight and lipophilicity compared to analogs with smaller halogens (e.g., 4-fluorophenyl in ). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets . Heterocyclic Core: Pyrazolo[3,4-d]pyrimidine derivatives (target compound, ) exhibit planar aromatic cores conducive to π-π stacking, whereas chromenone-fused analogs () introduce additional rigidity and hydrogen-bonding sites .
Physical Properties: Melting points correlate with molecular complexity. Chromenone derivatives () exhibit higher melting points (175–245°C) than simpler acetamides (160–162°C, ), likely due to increased intermolecular interactions .
The target compound’s bromophenyl group may confer similar pharmacological utility, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
